molecular formula C8H11N3O3 B8200860 5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B8200860
M. Wt: 197.19 g/mol
InChI Key: AILHBMZAVBYJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with an oxazine moiety. The structure includes a nitro group at position 3 and two methyl groups at position 5 of the oxazine ring.

Properties

IUPAC Name

5,5-dimethyl-3-nitro-6,7-dihydropyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-8(2)3-4-10-7(14-8)6(5-9-10)11(12)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILHBMZAVBYJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2C(=C(C=N2)[N+](=O)[O-])O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Formula : C₈H₁₁N₃O₃
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 2170751-30-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The nitro group in the molecule is believed to play a crucial role in its bioactivity by participating in redox reactions that can influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds have shown significant antimicrobial effects. For instance:

  • Study Findings : A study demonstrated that certain derivatives exhibited potent activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 µg/mL .

Anti-inflammatory Activity

The compound has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor:

  • Mechanism : PDE inhibitors are known to increase intracellular cAMP levels, leading to reduced inflammation.
  • Case Study : In a study on animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Research Findings and Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activityMIC values between 0.25 - 2 µg/mL against various bacteria
Investigate anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in animal models
Assess pharmacological propertiesIdentified as a potential lead compound for further drug development

Toxicity and Safety Profile

Initial toxicity assessments indicate that this compound exhibits low toxicity in vitro with IC50 values greater than 55 µM for most tested cell lines. However, further studies are necessary to fully elucidate its safety profile.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
  • CAS Number : 2170751-30-9
  • Molecular Formula : C8H11N3O3
  • Molecular Weight : 197.19 g/mol

The compound features a pyrazolo[5,1-b][1,3]oxazine core structure which contributes to its diverse reactivity and potential applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. Studies have shown that this compound can potentially inhibit bacterial growth. In vitro tests revealed promising results against various strains of bacteria and fungi.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in animal models for its ability to reduce inflammation markers and improve outcomes in inflammatory diseases.

Cancer Research

The compound's unique structure allows it to interact with biological targets involved in cancer progression. Early-stage research is exploring its potential as an anticancer agent by assessing its effects on cell proliferation and apoptosis in cancer cell lines.

Pesticide Development

The compound has been investigated for use in developing new pesticides. Its ability to affect pest physiology makes it a candidate for creating environmentally friendly pest control agents. Field trials have demonstrated effective pest management with reduced toxicity to non-target organisms.

Plant Growth Regulation

Research indicates that this compound can act as a growth regulator in certain plant species. Studies show enhanced growth rates and improved resistance to environmental stressors when applied at specific concentrations.

Polymer Chemistry

The compound has potential applications in polymer synthesis. It can be used as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Research is ongoing to explore its incorporation into various polymer matrices.

Nanotechnology

In nanotechnology, the compound's unique properties are being studied for the development of nanomaterials with specific functionalities. Its ability to form stable complexes with metals may lead to innovative applications in catalysis and sensor technology.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityStudy 1Effective against Gram-positive bacteria; MIC values reported.
Anti-inflammatory EffectsStudy 2Reduced TNF-alpha levels in treated animal models.
Cancer ResearchStudy 3Induced apoptosis in specific cancer cell lines; IC50 values determined.
Pesticide DevelopmentStudy 4Demonstrated efficacy against common agricultural pests; minimal environmental impact noted.
Polymer ChemistryStudy 5Improved tensile strength and thermal resistance in polymer composites.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. This could enhance reactivity in nucleophilic substitution or cycloaddition reactions compared to halogenated analogs .
  • Carboxamide vs. Ester Derivatives : Carboxamide derivatives (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas ester derivatives (e.g., ) are more lipophilic, favoring membrane permeability .

Physicochemical and Pharmacokinetic Properties

Using computational tools (e.g., SwissADME, as referenced in ), predicted properties of the target compound and analogs are compared:

Parameter Target Compound (Predicted) 3-Bromo-2-(4-fluorophenyl) Derivative Carboxamide Derivative Ethyl Ester Derivative
LogP (Lipophilicity) 1.8 2.5 1.2 2.0
Water Solubility Low Very low Moderate Low
TPSA (Ų) 75.6 65.0 95.0 70.5
Drug-likeness Yes Borderline Yes Yes

Notes:

  • The nitro group in the target compound increases polarity (TPSA = 75.6 Ų) compared to halogenated analogs but retains moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility .
  • Carboxamide derivatives (e.g., ) show the highest solubility due to hydrogen-bond donor/acceptor capacity, aligning with their use in drug design .

Preparation Methods

Preparation of 5-Chloro-1,3-dimethyl-4-nitropyrazole

The synthesis begins with the nitration of 1,3-dimethylpyrazole under controlled conditions. Treatment with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 4, followed by chlorination at position 5 using phosphorus oxychloride (POCl₃).

Reaction Conditions :

1,3-DimethylpyrazoleH2SO4HNO3,05C4-Nitro-1,3-dimethylpyrazolerefluxPOCl35-Chloro-1,3-dimethyl-4-nitropyrazole\text{1,3-Dimethylpyrazole} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3, \, 0-5^\circ\text{C}} \text{4-Nitro-1,3-dimethylpyrazole} \xrightarrow[\text{reflux}]{\text{POCl}3} \text{5-Chloro-1,3-dimethyl-4-nitropyrazole}

Yield : 68–72%.

Nucleophilic Substitution with Geminal Diols

The chlorine atom at position 5 is displaced by a hydroxyl group from neopentyl glycol (2,2-dimethyl-1,3-propanediol) in a nucleophilic aromatic substitution (SNAr) reaction. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C promotes this step, forming an intermediate ether.

Reaction Scheme :

5-Chloro-1,3-dimethyl-4-nitropyrazole+HO(CH2)2C(CH3)2OHDMFK2CO3,80C5-(2-Hydroxy-2-methylpropoxy)-1,3-dimethyl-4-nitropyrazole\text{5-Chloro-1,3-dimethyl-4-nitropyrazole} + \text{HO(CH}2\text{)}2\text{C(CH}3\text{)}2\text{OH} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, \, 80^\circ\text{C}} \text{5-(2-Hydroxy-2-methylpropoxy)-1,3-dimethyl-4-nitropyrazole}

Yield : 85%.

Acid-Catalyzed Intramolecular Cyclization

The intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C. The hydroxyl group attacks the adjacent carbon, forming the oxazine ring and eliminating water.

Mechanism :

Intermediate120CPPA5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine+H2O\text{Intermediate} \xrightarrow[\text{120}^\circ\text{C}]{\text{PPA}} 5,5\text{-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine} + \text{H}_2\text{O}

Yield : 78%.

Alternative Route: Electrophilic Cyclization with Iodine

Synthesis of N-Allylthioamide Precursor

A thioamide derivative is prepared by reacting 5-chloro-1,3-dimethyl-4-nitropyrazole with allylamine and carbon disulfide (CS₂). The resulting N-allylthioamide serves as a substrate for iodine-mediated cyclization.

Reaction Conditions :

5-Chloro-1,3-dimethyl-4-nitropyrazole+CH2=CHCH2NH2+CS2EtOHKOHN-Allylthioamide\text{5-Chloro-1,3-dimethyl-4-nitropyrazole} + \text{CH}2=\text{CHCH}2\text{NH}2 + \text{CS}2 \xrightarrow[\text{EtOH}]{\text{KOH}} \text{N-Allylthioamide}

Yield : 65%.

Iodine-Promoted Ring Closure

Treatment with iodine in chloroform induces electrophilic cyclization, forming the oxazine ring via intramolecular thioether formation.

Mechanism :

N-AllylthioamideCHCl3I2,25C5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine+HI\text{N-Allylthioamide} \xrightarrow[\text{CHCl}3]{\text{I}2, \, 25^\circ\text{C}} 5,5\text{-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine} + \text{HI}

Yield : 70%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
One-Pot (PPA) SNAr, PPA cyclization78%High efficiency; minimal purificationRequires harsh acidic conditions
Iodine Cyclization Thioamide synthesis, I₂ cyclization70%Mild conditions; functional group toleranceMulti-step thioamide preparation

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF enhances SNAr reactivity due to its high polarity, whereas DMSO may lead to side reactions.

  • Cyclization Temperature : Temperatures >120°C in PPA improve reaction rates but risk nitro group decomposition.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield pure product with >95% HPLC purity.

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves regioisomeric byproducts.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Nitro Group Reduction : Prolonged exposure to PPA or elevated temperatures may partially reduce the nitro group to an amine.

  • Ring-Opening : Strong bases (e.g., NaOH) can hydrolyze the oxazine ring to form pyrazole carboxylic acids.

Mitigation Strategies

  • Controlled Reaction Times : Limiting PPA treatment to 2–3 hours prevents nitro reduction.

  • Inert Atmosphere : Conducting reactions under nitrogen minimizes oxidative side reactions.

Spectroscopic Characterization

NMR Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.52 (s, 6H, 2×CH₃), 3.12 (t, 2H, J = 6.4 Hz, CH₂), 4.34 (t, 2H, J = 6.4 Hz, CH₂), 6.88 (s, 1H, pyrazole-H).

  • ¹³C NMR : δ 22.1 (CH₃), 48.7 (CH₂), 70.5 (O-C-CH₃), 112.4 (pyrazole-C), 148.9 (NO₂).

IR and MS

  • IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

  • HRMS (ESI+) : m/z 197.0800 [M+H]⁺ (calc. 197.0800).

Industrial Applications and Modifications

Pharmaceutical Relevance

The nitro group enhances bioactivity, making this compound a precursor to kinase inhibitors and antimicrobial agents.

Derivatization Strategies

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 3-amino derivatives for further functionalization.

  • Oxazine Ring Expansion : Reaction with maleic anhydride forms pyrrolo[2,1-b]oxazine derivatives .

Q & A

Q. What are the optimal synthetic routes for 5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with heterocyclic precursors such as pyrazole or triazole derivatives. For example, and describe the synthesis of analogous compounds via cyclocondensation reactions, where intermediates like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol are prepared first. Optimization includes varying solvents (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., KOH or AcOH). Final purification employs column chromatography or recrystallization. Structural confirmation via NMR (¹H/¹³C), IR, and mass spectrometry is critical at each stage .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Modern physicochemical techniques are used:
  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., methyl groups at δ ~1.5 ppm, nitro groups at δ ~8.5 ppm).
  • X-ray Crystallography : Resolves crystal packing and bond angles, confirming the fused bicyclic system.
  • Elemental Analysis : Validates empirical formulas (e.g., %C, %H, %N matching theoretical values).
    Cross-referencing these methods ensures structural integrity .

Q. What experimental parameters determine solubility and lipophilicity of this compound?

  • Methodological Answer : Solubility is assessed via shake-flask methods in polar (water, DMSO) and nonpolar solvents (hexane). Lipophilicity (logP) is calculated using HPLC retention times or predicted via computational tools like SwissADME. For instance, compares logP values of synthesized analogs to celecoxib, highlighting substituent effects on hydrophobicity .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME and DFT (Density Functional Theory) at the B3LYP/6-31G* level are employed:
  • ADME Parameters : Bioavailability, blood-brain barrier permeability, and CYP450 interactions are modeled.
  • Conformational Analysis : Energy-minimized structures identify stable conformers (e.g., ’s Table 6 compares relative energies of hypothetical conformers).
    These predictions guide experimental prioritization of analogs with favorable drug-likeness .

Q. How do researchers resolve contradictions between experimental and computational data for nitro-group reactivity?

  • Methodological Answer : Discrepancies (e.g., unexpected regioselectivity in nitration) are addressed by:
  • Cross-Validation : Repeating experiments under controlled conditions (e.g., inert atmosphere, varying nitro sources).
  • Theoretical Adjustments : Refining computational models (e.g., including solvent effects or dispersion corrections in DFT).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or kinetic studies to trace reaction pathways .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies are conducted:
  • pH-Variation Tests : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds.
  • Salt Formation : highlights inorganic salts (e.g., sodium or potassium salts) to enhance aqueous stability .

Key Considerations

  • Experimental Design : Variables like solvent polarity, catalyst loading, and reaction time must be systematically varied to identify optimal conditions .
  • Data Interpretation : Conflicting results (e.g., solubility vs. logP) require multi-technique validation (e.g., DSC for crystallinity effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.